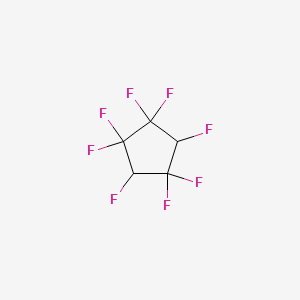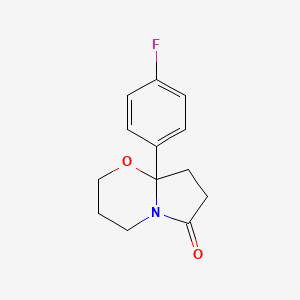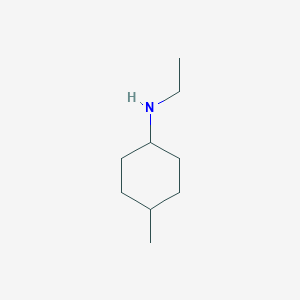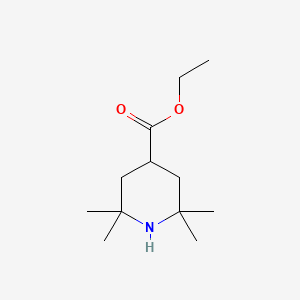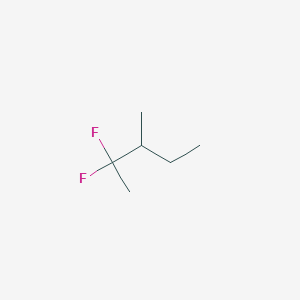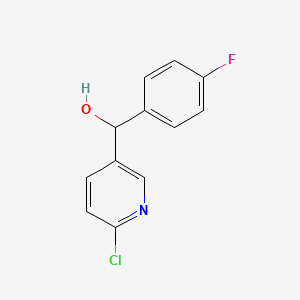
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is a chemical compound with a complex structure that includes a chloro group, a fluorophenyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with 4-fluorobenzylmagnesium chloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde, while reduction could produce 6-chloro-alpha-(4-fluorophenyl)-3-pyridinemethane.
Aplicaciones Científicas De Investigación
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinecarboxaldehyde
- 6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethane
- 4-Chloro-5-fluoro-6-pyrimidinyl derivatives
Uniqueness
6-Chloro-alpha-(4-fluorophenyl)-3-pyridinemethanol is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
80100-31-8 |
|---|---|
Fórmula molecular |
C12H9ClFNO |
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
(6-chloropyridin-3-yl)-(4-fluorophenyl)methanol |
InChI |
InChI=1S/C12H9ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7,12,16H |
Clave InChI |
WFNZDDQFMVDKTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CN=C(C=C2)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



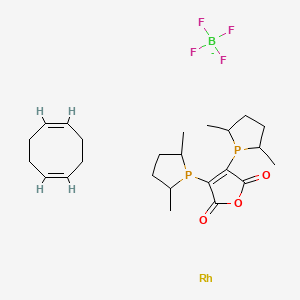

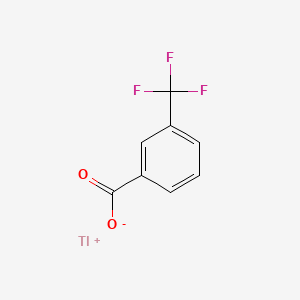
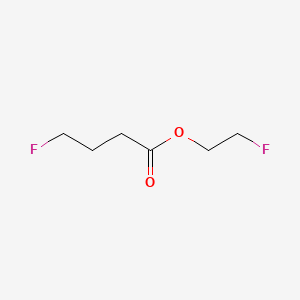

![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
![methyl (7R)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13416856.png)
